molecular formula C5H7ClN2S B8016934 3-Chloro-5-(propan-2-yl)-1,2,4-thiadiazole

3-Chloro-5-(propan-2-yl)-1,2,4-thiadiazole

Cat. No.: B8016934
M. Wt: 162.64 g/mol
InChI Key: YSMOXZMJCPKPCR-UHFFFAOYSA-N
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Description

3-Chloro-5-(propan-2-yl)-1,2,4-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of chlorine and isopropyl groups in the structure of this compound imparts unique chemical properties that make it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(propan-2-yl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of thiosemicarbazide with chloroacetic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(propan-2-yl)-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form corresponding thiols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, solvents like ethanol or acetonitrile, and catalysts like triethylamine.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents like dichloromethane or acetonitrile.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents like tetrahydrofuran or ethanol.

Major Products Formed

    Substitution Reactions: Formation of substituted thiadiazoles with various functional groups.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of thiols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders.

    Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, and in the synthesis of materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(propan-2-yl)-1,2,4-thiadiazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The presence of the chlorine and isopropyl groups in the structure can enhance the compound’s binding affinity to its targets, thereby increasing its potency.

Comparison with Similar Compounds

3-Chloro-5-(propan-2-yl)-1,2,4-thiadiazole can be compared with other thiadiazole derivatives, such as:

    3-Chloro-1,2,4-thiadiazole: Lacks the isopropyl group, which may result in different chemical and biological properties.

    5-(Propan-2-yl)-1,2,4-thiadiazole: Lacks the chlorine atom, which may affect its reactivity and interactions with molecular targets.

    3,5-Dichloro-1,2,4-thiadiazole: Contains an additional chlorine atom, which may enhance its electrophilicity and reactivity in substitution reactions.

The unique combination of the chlorine and isopropyl groups in this compound imparts distinct chemical properties that can be advantageous in specific applications, such as increased stability, reactivity, or binding affinity.

Properties

IUPAC Name

3-chloro-5-propan-2-yl-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2S/c1-3(2)4-7-5(6)8-9-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMOXZMJCPKPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NS1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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